molecular formula C8H2F4O4 B147487 Tetrafluoroterephthalic acid CAS No. 652-36-8

Tetrafluoroterephthalic acid

Cat. No. B147487
CAS RN: 652-36-8
M. Wt: 238.09 g/mol
InChI Key: WFNRNCNCXRGUKN-UHFFFAOYSA-N
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Description

Optimized Synthesis of Tetrafluoroterephthalic Acid

Tetrafluoroterephthalic acid (H2tfBDC) is synthesized with high efficiency by reacting tetrafluorobenzene with an excess of n-butyllithium in tetrahydrofuran (THF), followed by carbonation with CO2. This process yields H2tfBDC with a 95% success rate without the need for extensive purification. The molecular structure of H2tfBDC has been confirmed through single crystal X-ray structure analysis, which aligns with previous data from a deuterated sample. Additionally, the reaction of H2tfBDC with aqueous ammonia yields ammonium salts of H2tfBDC, which demonstrate enhanced water solubility and thermal stability up to 250°C .

Molecular Structure Analysis

The molecular structure of tetrafluoroterephthalic acid and its derivatives has been extensively studied. Single crystal X-ray diffraction analysis reveals that H2tfBDC forms a hydrogen bonding network, particularly in its hydrated form. The fluorine atoms of H2tfBDC participate in C–H⋯F hydrogen bond formation, which is crucial for the construction of supramolecular structures. These interactions are pivotal in the formation of various crystal structures, including salts, co-crystals, and hydrates with N-containing heterocycles .

Chemical Reactions Analysis

Tetrafluoroterephthalic acid reacts with a variety of aza compounds to form molecular complexes, which are characterized by strong hydrogen bonds and weak intermolecular interactions such as C–H⋯F and C–H⋯O. These complexes are analyzed using single crystal X-ray diffraction, infrared spectroscopy, and thermal analysis. The –COOH/–COO− group consistently acts as an acceptor, seeking out the basic co-former donor, which is the most important intermolecular interaction in these organic complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrafluoroterephthalic acid coordination polymers have been studied, revealing that the nonplanar conformation of the tfBDC2− ligand is energetically favorable. Thermal analysis shows that these polymers release noncoordinating solvent molecules at lower temperatures, followed by the coordinating molecules, and eventually decompose at higher temperatures. The emission spectra of these compounds exhibit intense emission in the visible region for certain lanthanides .

Case Studies and Applications

Tetrafluoroterephthalic acid has potential applications in photodynamic therapy for cancer treatment, as demonstrated by the synthesis of tetra(trifluoroethoxyl) zinc phthalocyanine, which shows good photocytotoxicity on myeloma and Chinese hamster ovary cells . Additionally, the compound's role in the formation of multicomponent molecular solids and its interaction with aza compounds highlight its significance in the design of new materials with strong hydrogen bonds and weak intermolecular interactions . The study of hydrogen bond dynamics in tetrafluoroterephthalic acid using NMR and INS provides insights into the quantum and classical dynamics of hydrogen atoms within the compound . Furthermore, the synthesis and characterization of anhydrous salts of tetrafluoroterephthalic acid, such as K2tF-BDC and Rb2tF-BDC, reveal their potential as starting materials for the synthesis of new metal-organic frameworks (MOFs) .

Scientific Research Applications

  • Polymerization Tools Tetrafluoroterephthalic acid is used as a polymerization tool . Polymerization is a process of reacting monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks .

  • Metal-Organic Frameworks (MOFs) Tetrafluoroterephthalic acid is used as a co-linker in the formation of metal–organic frameworks . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures . They are a class of materials with potential applications in gas storage, separation and catalysis .

  • Luminescence Sensing Tetrafluoroterephthalic acid is used in the construction of coordination polymers for applications such as luminescence sensing . Luminescence sensing is a type of optical sensing, and it’s used in various fields like environmental monitoring, medical diagnostics, and industrial process control .

  • Construction of Coordination Polymers Tetrafluoroterephthalic acid is used as a linking ligand for the construction of new coordination polymers . Coordination polymers are a class of compounds with high porosity and have potential applications in a variety of areas, including gas storage, ion exchange and separation, and catalysis .

  • Electrochemical Devices Tetrafluoroterephthalic acid has shown potential in more uncommon applications such as electrochemical devices . Redox-active organic linkers that can change colour as a response to an electrochemical stimulus are a crucial part of electrochromic frameworks .

  • Crystal Engineering Observing the significance of fluorine contacts in structural outcomes is an important stride toward crystal engineering of fluorinated coordination polymers and metal–organic frameworks . These applications could include luminescence sensing .

properties

IUPAC Name

2,3,5,6-tetrafluoroterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNRNCNCXRGUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)C(=O)O)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215510
Record name 2,3,5,6-Tetrafluoroterephthalic acid
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Molecular Weight

238.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrafluoroterephthalic acid

CAS RN

652-36-8
Record name 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic acid
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Record name 2,3,5,6-Tetrafluoroterephthalic acid
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Record name 652-36-8
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Record name 2,3,5,6-Tetrafluoroterephthalic acid
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Record name 2,3,5,6-tetrafluoroterephthalic acid
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Record name 2,3,5,6-TETRAFLUOROTEREPHTHALIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
662
Citations
A Orthaber, C Seidel, F Belaj, JH Albering… - Inorganic …, 2010 - ACS Publications
Pure 2,3,5,6-tetrafluoroterephthalic acid (H 2 tfBDC) is obtained in high yields (95%) by reacting 1,2,4,5-tetrafluorobenzene with a surplus (>2 equiv) of n-butyllithium in tetrahydrofuran (…
Number of citations: 32 pubs.acs.org
M Werker, B Dolfus… - Zeitschrift für anorganische …, 2013 - Wiley Online Library
Two new anhydrous salts of tetrafluoroterephthalic acid (H 2 tF‐BDC), namely K 2 tF‐BDC (1) and Rb 2 tF‐BDC (2), were synthesized and structurally characterized. The crystal …
Number of citations: 9 onlinelibrary.wiley.com
L Wang, Y Hu, W Wang, F Liu, K Huang - CrystEngComm, 2014 - pubs.rsc.org
… the stoichiometries of tetrafluoroterephthalic acid and the base-… The crystallization of tetrafluoroterephthalic acid with 2,3-… in which the tetrafluoroterephthalic acid and base components …
Number of citations: 39 pubs.rsc.org
L Wang, L Zhao, Y Hu, W Wang, R Chen, Y Yang - CrystEngComm, 2013 - pubs.rsc.org
… , constructed by tetrafluoroterephthalic acid with various aza … allowed to react with tetrafluoroterephthalic acid in order to … show the reliability of tetrafluoroterephthalic acid as an …
Number of citations: 38 pubs.rsc.org
B Dolfus, U Ruschewitz - Zeitschrift für anorganische und …, 2014 - Wiley Online Library
The DMF solvate of lithium tetrafluoroterephthalate [Li 2 (tF‐BDC)(DMF) 2 ] (H 2 tF‐BDC = tetrafluoroterephthalic acid) was synthesized and structurally characterized from X‐ray single …
Number of citations: 4 onlinelibrary.wiley.com
K Liu, Y Sun, L Deng, F Cao, J Han, L Wang - Journal of Solid State …, 2018 - Elsevier
… Herein, we report the mixed-ligands system of tetrafluoroterephthalic acid and varied imidazole-containing ligands and its use in the formation of copper(II) coordination polymers, …
Number of citations: 26 www.sciencedirect.com
XY Li, M Liu, KF Yue, YP Wu, T He, N Yan, YY Wang - CrystEngComm, 2015 - pubs.rsc.org
… (tftpa)(H2O)]·0.5bib·EtOH}n (5), [Cd3(bib)3(tftpa)3(MeOH)3]n (6), and [Cd(bib)(tftpa)(MeOH)]n (7) (bib = 1,4-bis(2-methylimidazol-1-yl)butane, H2tftpa = tetrafluoroterephthalic acid) have …
Number of citations: 20 pubs.rsc.org
Y Hu, H Hu, Y Li, R Chen, Y Yang, L Wang - Journal of Molecular Structure, 2016 - Elsevier
… and three hydrates based on tetrafluoroterephthalic acid (H 2 … Thus, we select the tetrafluoroterephthalic acid (H 2 tfBDC) to … from combinations of tetrafluoroterephthalic acid (H 2 …
Number of citations: 6 www.sciencedirect.com
JA Smith, MA Singh-Wilmot, KP Carter… - New Journal of …, 2020 - pubs.rsc.org
… ), Tb3+ (8), Dy3+ (9), Ho3+ (10), Er3+ (11), Tm3+ (12) and series 2: Ln = Yb3+ (13) and Lu3+ (14)) were synthesized under slow evaporation conditions with tetrafluoroterephthalic acid (…
Number of citations: 11 pubs.rsc.org
W Schajor, H Post, R Grosescu, U Haeberlen… - Journal of Magnetic …, 1983 - Elsevier
… are presented of the 1 H and 19 F nuclear magnetic shielding, deuteron electric field gradient (EFG) and H, H′ dipole-dipole coupling tensors in tetrafluoroterephthalic acid (MA). The …
Number of citations: 16 www.sciencedirect.com

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